2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H4F4NO3 It is a derivative of acetophenone, where the phenyl ring is substituted with both fluorine and nitro groups, and the ethanone moiety is trifluoromethylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one typically involves the reaction of 4-fluoro-3-nitrobenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2,2,2-Trifluoro-1-(4-fluoro-3-aminophenyl)ethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)acetic acid.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Similar structure but lacks the additional fluorine atom on the phenyl ring.
2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one: Similar structure but the nitro group is positioned differently on the phenyl ring.
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone: Similar structure but lacks the nitro group.
Uniqueness
2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one is unique due to the presence of both fluorine and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1297553-45-7 |
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Molecular Formula |
C8H3F4NO3 |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
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